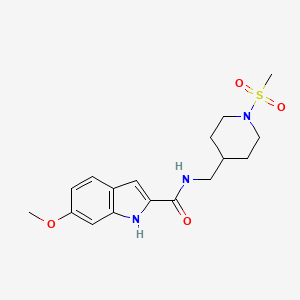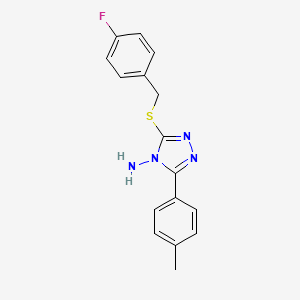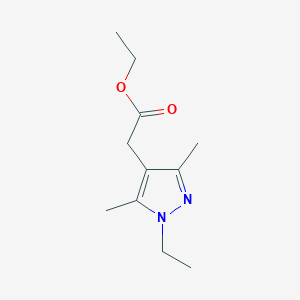
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Also known as 5F-MDMB-PICA, it is a synthetic cannabinoid that is structurally similar to other compounds in this class.
作用机制
The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. Activation of this receptor results in various physiological and biochemical effects that are responsible for the compound's potential therapeutic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been shown to produce a range of effects, including altered perception, mood, and behavior, as well as changes in heart rate, blood pressure, and body temperature. These effects are believed to be due to the compound's potent agonist activity at the CB1 receptor.
实验室实验的优点和局限性
One advantage of using 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoid receptor activation in vitro and in vivo. However, one limitation is that its use is restricted due to its potential for abuse and dependence. Therefore, caution should be taken when handling and using this compound in the laboratory.
未来方向
There are several future directions for research on 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride. One potential area of interest is its potential as a therapeutic agent for various medical conditions, such as pain, anxiety, and addiction. Another direction is to further elucidate its mechanism of action and the physiological and biochemical effects it produces. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential risks and benefits.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications in various fields. Its high potency and selectivity for the CB1 receptor make it a useful tool for studying the effects of cannabinoid receptor activation. However, its use is restricted due to its potential for abuse and dependence. Further research is needed to determine its potential therapeutic properties, mechanism of action, and safety and toxicity.
合成方法
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride involves several steps. The starting material is 5-fluoro-2-methylindole, which is reacted with 2-fluorobenzylamine in the presence of a suitable base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product in the form of a hydrochloride salt. The synthesis method has been described in detail in a scientific paper published by researchers from the University of Tokyo (Takayama et al., 2018).
科学研究应用
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(2-fluorobenzyl)ethanamine hydrochloride has been used in various scientific research studies due to its potential applications in different fields. It has been studied as a synthetic cannabinoid receptor agonist and has shown promising results in preclinical studies as a potential therapeutic agent for various medical conditions. It has also been used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples.
属性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-15(16-10-14(19)6-7-18(16)22-12)8-9-21-11-13-4-2-3-5-17(13)20;/h2-7,10,21-22H,8-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCUUGOPNGUFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

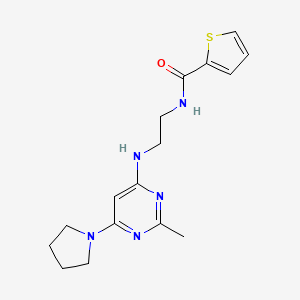

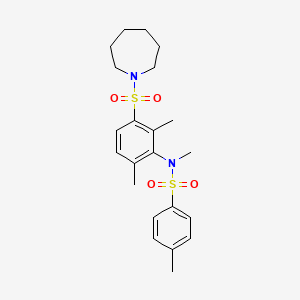
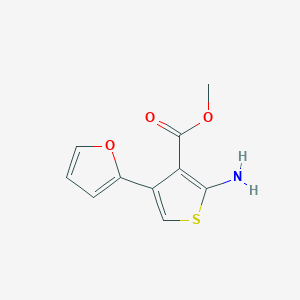
![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)

![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)

